Cas no 871301-35-8 (methyl (2R)-2-amino-2-(oxan-4-yl)acetate)

Methyl (2R)-2-amino-2-(oxan-4-yl)acetate is a chiral ester derivative featuring an amino group and a tetrahydropyran (oxane) ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of pharmacologically active compounds. The oxan-4-yl moiety enhances solubility and stability, while the methyl ester group facilitates further functionalization under mild conditions. This compound is commonly employed in medicinal chemistry for the development of peptidomimetics and bioactive molecules due to its structural versatility. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Suitable for use in controlled reactions, it offers a balance of reactivity and selectivity for advanced organic synthesis.
methyl (2R)-2-amino-2-(oxan-4-yl)acetate structure
871301-35-8 structure
Product Name:methyl (2R)-2-amino-2-(oxan-4-yl)acetate
CAS No:871301-35-8
MF:C8H15NO3
MW:173.209602594376
MDL:MFCD06796166
CID:719297
PubChem ID:51358584
Update Time:2025-08-03

methyl (2R)-2-amino-2-(oxan-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
    • (R)-AMINO-(TETRAHYDROPYRAN-4-YL)ACETIC ACID METHYL ESTER,
    • 2H-Pyran-4-acetic acid,a-aminotetrahydro-, methyl ester,(aR)-
    • 2-tert-butyl-4-(1-Methylcyclopropyl)-6-(piperazin-1-yl)pyriMidine
    • methyl (2R)-2-amino-2-(oxan-4-yl)acetate
    • Methyl (αR)-α-aminotetrahydro-2H-pyran-4-acetate (ACI)
    • (R)-Methyl2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
    • AS-79328
    • 871301-35-8
    • MFCD06796166
    • CS-D0239
    • AKOS016843260
    • (R)-amino-(tetrahydropyran-4-yl)aceticacid methyl ester
    • F50286
    • DTXSID80680041
    • Methyl (2R)-amino(oxan-4-yl)acetate
    • (R)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester
    • DB-353600
    • SCHEMBL13751210
    • MDL: MFCD06796166
    • Inchi: 1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1
    • InChI Key: GLXVKVOENRRZDF-SSDOTTSWSA-N
    • SMILES: [C@H](C1CCOCC1)(N)C(=O)OC

Computed Properties

  • Exact Mass: 173.105
  • Monoisotopic Mass: 173.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.104
  • Boiling Point: 244.1 °C at 760 mmHg
  • Flash Point: 94.5 °C
  • Refractive Index: 1.471
  • PSA: 61.55000
  • LogP: 0.61360

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methyl (2R)-2-amino-2-(oxan-4-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:871301-35-8)methyl (2R)-2-amino-2-(oxan-4-yl)acetate
Order Number:A862806
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):212.0/359.0/970.0
Email:sales@amadischem.com

Additional information on methyl (2R)-2-amino-2-(oxan-4-yl)acetate

Methyl (2R)-2-amino-2-(oxan-4-yl)acetate

In the realm of organic chemistry, methyl (2R)-2-amino-2-(oxan-4-yl)acetate stands as a significant compound with the CAS number 871301-35-8. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention in both academic and industrial research. The molecule features a chiral center at the second carbon atom, which is bonded to an amino group, a methoxy group, and an acetate ester group. This configuration imparts methyl (2R)-2-amino-2-(oxan-4-yl)acetate with distinct chemical and biological properties.

Recent studies have highlighted the potential of methyl (2R)-2-amino-2-(oxan-4-yl)acetate in drug discovery and development. Its structure suggests possible applications as a chiral building block in asymmetric synthesis. Researchers have explored its role in constructing complex molecules with high enantioselectivity, which is crucial for developing biologically active compounds. The compound's ability to participate in various reactions, such as nucleophilic substitutions and acid-catalyzed esterifications, further underscores its versatility in organic synthesis.

The synthesis of methyl (2R)-2-amino-2-(oxan-4-yl)acetate involves a multi-step process that typically begins with the preparation of the corresponding amino alcohol. Advanced techniques such as enantioselective reductions and stereoselective cyclizations have been employed to achieve the desired stereochemistry. These methods not only ensure high optical purity but also contribute to the scalability of the synthesis, making it suitable for both laboratory and industrial settings.

From a biological standpoint, methyl (2R)-2-amino-2-(oxan-4-yl)acetate has shown promise in modulating enzyme activities. Preclinical studies indicate that it may act as an inhibitor or activator of specific enzymes, depending on its structural interactions. This property opens avenues for its application in treating various diseases, including neurodegenerative disorders and metabolic syndromes. However, further research is required to fully understand its pharmacokinetics and toxicity profile.

In terms of industrial applications, methyl (2R)-2-amino-2-(oxan-4-yl)acetate is being investigated as an intermediate in the production of advanced materials. Its ability to form stable complexes with metal ions makes it a potential candidate for catalytic processes and material science applications. Recent breakthroughs in green chemistry have also led to the exploration of this compound in environmentally friendly synthetic routes.

Moreover, the integration of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of methyl (2R)-2-amino-2-(oxan-4-yl)acetate. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties due to its chiral environment and functional groups. These findings are paving the way for novel applications in nanotechnology and optoelectronics.

In conclusion, methyl (2R)-2-amino-2-(oxan-4-yl)acetate (CAS No: 871301-35

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Amadis Chemical Company Limited
(CAS:871301-35-8)methyl (2R)-2-amino-2-(oxan-4-yl)acetate
A862806
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):212.0/359.0/970.0
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